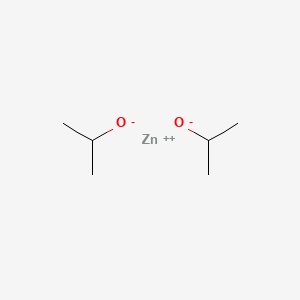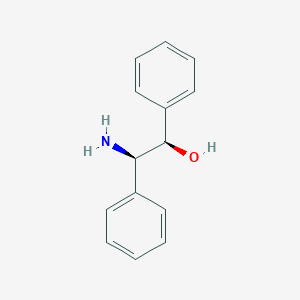![molecular formula C15H17N5O5 B3098060 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion CAS No. 132788-54-6](/img/structure/B3098060.png)
4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion
Overview
Description
4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, and a triazolidine-dione moiety, which is often associated with pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Dimethoxy and Methyl Groups: The dimethoxy and methyl groups are introduced via electrophilic substitution reactions.
Attachment of the Ethyl Linker: The ethyl linker is attached through an alkylation reaction.
Formation of the Triazolidine-Dione Moiety: The triazolidine-dione moiety is formed by reacting the intermediate with a suitable isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline and triazolidine-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline and triazolidine-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinoxaline core, which is known to interact with various biological targets.
Medicine
In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The triazolidine-dione moiety is particularly of interest for its pharmacological effects.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The triazolidine-dione moiety may interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2,3-dimethylquinoxaline, are known for their biological activity.
Triazolidine-Dione Derivatives: Compounds like 1,2,4-triazolidine-3,5-dione are studied for their pharmaceutical properties.
Uniqueness
What sets 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion apart is the combination of the quinoxaline and triazolidine-dione moieties in a single molecule. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[2-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)ethyl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFOBLAJVDEWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)NNC3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


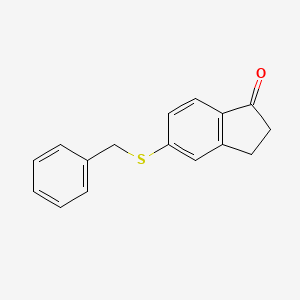
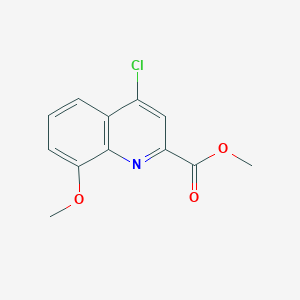
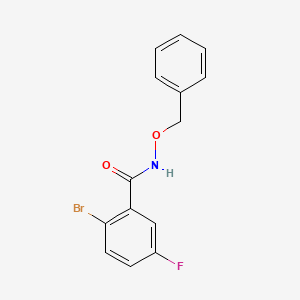
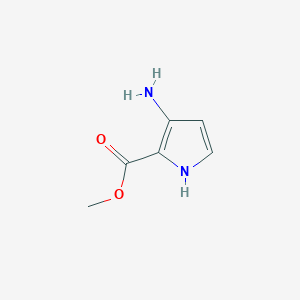
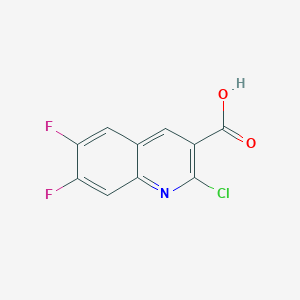
![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)
![4-(3,4,5-Trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098022.png)
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)
![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B3098042.png)
![methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B3098044.png)

